molecular formula C20H21N3O B1671753 Imidafenacin CAS No. 170105-16-5

Imidafenacin

Cat. No. B1671753
CAS RN: 170105-16-5
M. Wt: 319.4 g/mol
InChI Key: SQKXYSGRELMAAU-UHFFFAOYSA-N
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Description

Imidafenacin is an antispasmodic agent with anticholinergic effects. It antagonizes muscarinic receptors in the bladder to reduce the frequency of urination in the treatment of overactive bladder . It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical .


Molecular Structure Analysis

Imidafenacin has a molecular formula of C20H21N3O . It contains total 47 bond(s); 26 non-H bond(s), 18 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 primary amide(s) (aliphatic), and 1 Imidazole(s) .


Chemical Reactions Analysis

Imidafenacin has been studied for its pseudopolymorphic transformation using near-infrared spectroscopy and a humidity-controlled 96-well plate . The transformation of imidafenacin from one form to another was successfully predicted .


Physical And Chemical Properties Analysis

Imidafenacin has a molecular weight of 319.4 g/mol . It is a hygroscopic drug and tends to easily form solvate forms, thus taking different polymorphic or pseudopolymorphic forms, with individually distinct physicochemical properties .

Scientific Research Applications

Overactive Bladder Treatment

Imidafenacin is an antispasmodic agent with anticholinergic effects . It antagonizes muscarinic receptors in the bladder to reduce the frequency of urination . This makes it effective in the treatment of overactive bladder . It is marketed in Japan under the tradenames Staybla by Ono Pharmaceutical and Uritos by Kyojin Pharmaceutical .

Benign Prostatic Hyperplasia

Imidafenacin has been used to treat overactive bladder (OAB) induced by benign prostatic hyperplasia (BPH) in men receiving alpha-blocker therapy . A meta-analysis was conducted to evaluate the efficacy and safety of imidafenacin for this application .

Pseudopolymorphic Transformation Analysis

A novel combination of near-infrared (NIR) spectroscopy and a humidity-controlled 96-well plate has been applied to the quantitative evaluation of the pseudopolymorphic transformation of imidafenacin . This method can predict the transformation of imidafenacin from one form to another .

Hygroscopic Drug Candidate Studies

The same method mentioned above (NIR spectroscopy and a humidity-controlled 96-well plate) can also be used in polymorphic and pseudopolymorphic studies of a hygroscopic drug candidate . This method is simpler and more convenient than the conventional method using glass bottles .

Clinical Trials

Imidafenacin has been the subject of various clinical trials . For instance, a systematic review and meta-analysis were carried out to assess the efficacy and safety of imidafenacin for treating overactive bladder in adults .

Pharmaceutical Product Development

The development of pharmaceutical products often experiences significant obstacles when desirable solid dosage forms of a drug candidate have to be selected at the early stages of clinical development . The pseudopolymorphic transformation analysis of imidafenacin can help overcome these obstacles .

Mechanism of Action

Target of Action

Imidafenacin primarily targets the muscarinic receptors M1 and M3 . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .

Mode of Action

Imidafenacin acts as an antimuscarinic agent . It binds to and antagonizes muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors by imidafenacin prevents contraction of the bladder’s detrusor muscle, reduces the relaxation mediated by β adrenergic receptors, and reduces acetylcholine release . Together, these actions reduce the frequency of urination .

Biochemical Pathways

The primary biochemical pathway affected by imidafenacin involves the muscarinic receptors in the bladder . M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . M2 receptors are also present in the detrusor muscle but serve to inhibit adenylate cyclase, which reduces the relaxation mediated by β adrenergic receptors .

Pharmacokinetics

Imidafenacin is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . Plasma concentrations of imidafenacin increase in a dose-dependent manner, with an elimination half-life of approximately 3 hours . Oral clearance of imidafenacin is decreased with advancing age, increasing hepatic function parameters (AST and ALP), food intake, and itraconazole coadministration, while the first-order absorption rate constant is decreased with food intake .

Result of Action

The molecular and cellular effects of imidafenacin’s action result in the reduction of urinary frequency in patients with overactive bladder . By antagonizing muscarinic receptors in the bladder, imidafenacin reduces the frequency of urination in the treatment of overactive bladder .

Safety and Hazards

Imidafenacin is generally well-tolerated and safe . It has been used effectively and safely for the treatment of overactive bladder in patients with chronic stroke . No cognitive impairment or influence of imidafenacin on the QTc interval has been observed .

properties

IUPAC Name

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,13,15H,12,14H2,1H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKXYSGRELMAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870104
Record name Imidafenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Imidafenacin binds to and antagonizes muscarinic M1 and M3 receptors with high affinity. It also antagonizes muscarinic M2 receptors but with lower affinity. M3 receptors stimulate contraction of the detrusor muscle in the bladder via release of calcium from the sarcoplasmic reticulum. M2 receptors are also present in the detrusor muscle but serve to inhibit adenylate cyclase which reduces the relaxation mediated by β adrenergic receptors. Finally, M1 receptors are present on the parasympathetic neurons which release acetylcholine in the bladder. They act as an autocrine positive feedback loop and further increase release of acetylcholine. Antagonism of these receptors by imidafenacin prevents contraction of the bladder's detrusor muscle, prevents inhibition of the relation produced by sympathetic tone, and reduces acetylcholine release. Together these reduce the frequency of urination.
Record name Imidafenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09262
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Product Name

Imidafenacin

CAS RN

170105-16-5
Record name Imidafenacin
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URL https://commonchemistry.cas.org/detail?cas_rn=170105-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Imidafenacin [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidafenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imidafenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methyl-1H-imidazol-1y)-2,2-diphénylbutanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name IMIDAFENACIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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